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Compound of Interest

Compound Name: 10-Undecenyl acetate

Cat. No.: B091539

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 10-undecenyl
acetate, a long-chain alkenyl ester. The following sections present its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is
intended to be a valuable resource for the identification, characterization, and quality control of
10-undecenyl acetate in a variety of research and development applications.

Spectroscopic Data Summary

The quantitative data obtained from *H NMR, 3C NMR, IR, and Mass Spectrometry analyses of
10-undecenyl acetate are summarized in the tables below.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts for a solution in CDCls.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~5.81 m 1H H-10
~4.95 m 2H H-11
4.05 t 2H H-1
2.04 s 3H H-1' (CHsCO)
~2.02 m 2H H-9
~1.61 p 2H H-2
~1.28 m 10H H-3 to H-8

Note: Predicted values are based on typical chemical shifts for similar structures and the known
spectrum of 10-undecen-1-ol.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts for a solution in CDCls.
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Chemical Shift (8) ppm Assighment
1711 C=0 (C-2)
139.2 C-10

114.1 C-11

64.6 C-1

33.8 C-9

29.4 Methylene Chain
29.3 Methylene Chain
29.1 Methylene Chain
28.9 Methylene Chain
28.6 C-2

25.9 Methylene Chain
21.0 CHs (C-1)

Note: Predicted values are based on typical chemical shifts for similar structures and the known
spectrum of 10-undecen-1-ol.

Infrared (IR) Spectroscopy

Wavenumber (cm~12) Intensity Assignment

~3077 Medium =C-H stretch (vinyl)

~2925, ~2854 Strong C-H stretch (aliphatic)
~1740 Strong C=0 stretch (ester)

~1641 Medium C=C stretch (alkene)

~1235 Strong C-O stretch (ester)

~991, ~909 Medium =C-H bend (out-of-plane)
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Mass Spectrometry (MS)

m/z Relative Intensity (%) Tentative Assignment
43 99.99 [CHsCOJ*

55 52.37 [CaH7]*

41 48.25 [CsHs]*

54 38.59 [CaHe]*

68 38.50 [CsHs]*

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 10-undecenyl

acetate.

Materials:

10-Undecenyl acetate sample

Deuterated chloroform (CDCls)

5 mm NMR tubes

Pipettes

Vortex mixer

Procedure:

e Sample Preparation:

o For *H NMR, accurately weigh approximately 5-20 mg of 10-undecenyl acetate.

© 2025 BenchChem. All rights reserved.

4/10

Tech Support


https://www.benchchem.com/product/b091539?utm_src=pdf-body
https://www.benchchem.com/product/b091539?utm_src=pdf-body
https://www.benchchem.com/product/b091539?utm_src=pdf-body
https://www.benchchem.com/product/b091539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

[e]

For 13C NMR, a higher concentration is preferable, so accurately weigh 20-50 mg of the
sample.

[e]

Dissolve the sample in approximately 0.6-0.7 mL of CDCls in a clean, dry vial.

o

Vortex the vial to ensure the sample is fully dissolved.

[¢]

Using a pipette with a cotton plug to filter any particulate matter, transfer the solution into a
5 mm NMR tube to a height of about 4-5 cm.

Instrument Setup:

o Insert the NMR tube into the spectrometer's spinner turbine and place it in the NMR
spectrometer.

o Lock the spectrometer on the deuterium signal of the CDCIs solvent.

o Shim the magnetic field to optimize its homogeneity and achieve the best possible
resolution.

Data Acquisition:
o Acquire the *H NMR spectrum using standard single-pulse acquisition parameters.

o Acquire the proton-decoupled *3C NMR spectrum. A larger number of scans will be
necessary for 13C NMR compared to *H NMR to achieve a good signal-to-noise ratio.

Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

[¢]

Phase the resulting spectra and perform baseline correction.

o

Calibrate the chemical shift scale using the residual solvent peak (CDCls: & 7.26 ppm for
1Hand 6 77.16 ppm for 13C).

[¢]

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.
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Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 10-undecenyl acetate using Fourier-
Transform Infrared (FTIR) spectroscopy.

Materials:

10-Undecenyl acetate sample

FTIR spectrometer

Sodium chloride (NaCl) or potassium bromide (KBr) plates

Acetone or other suitable solvent for cleaning

Lint-free wipes
Procedure:
o Sample Preparation (Neat Liquid):

o Ensure the NaCl or KBr plates are clean and dry. If necessary, clean them with a small
amount of dry acetone and wipe with a lint-free cloth.

o Place one to two drops of the 10-undecenyl acetate sample directly onto the surface of
one of the salt plates.

o Carefully place the second salt plate on top, creating a thin liquid film of the sample
between the two plates.

e Background Spectrum:
o Place the empty, clean salt plates in the sample holder of the FTIR spectrometer.

o Acquire a background spectrum. This will be subtracted from the sample spectrum to
remove any interference from atmospheric CO2 and water vapor.

e Sample Analysis:
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o Place the "sandwich" of salt plates with the sample into the sample holder of the FTIR
spectrometer.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

» Data Processing:

o The instrument's software will automatically subtract the background spectrum from the
sample spectrum.

o Identify and label the major absorption peaks in the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 10-undecenyl
acetate using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (El).

Materials:

10-Undecenyl acetate sample

Hexane or other suitable volatile solvent

GC-MS instrument with an El source

Autosampler vials with inserts

Procedure:

e Sample Preparation:

o Prepare a dilute solution of 10-undecenyl acetate (e.g., 1 mg/mL) in hexane.
o Transfer the solution to an autosampler vial.

e Instrument Setup:
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o Set the GC oven temperature program. A typical program might start at a low temperature
(e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to ensure good separation.

o Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
o Use helium as the carrier gas at a constant flow rate.
o Set the mass spectrometer to operate in El mode, typically at 70 eV.

o Set the mass scan range (e.g., m/z 40-300).

o Data Acquisition:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet.

o The GC will separate the components of the sample, and the 10-undecenyl acetate will
elute at a specific retention time and enter the mass spectrometer.

o The mass spectrometer will record the mass spectra of the eluting compounds.
» Data Processing:

o Identify the chromatographic peak corresponding to 10-undecenyl acetate based on its
retention time.

o Extract the mass spectrum for that peak.

o Identify the molecular ion peak (if present) and the major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as 10-undecenyl acetate.
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General workflow for the spectroscopic analysis of 10-Undecenyl acetate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b091539?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

